3-(Tert-butoxycarbonyl-hydrazono)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of piperidine derivatives with benzyl halides under basic conditions to form the benzyl-piperidine intermediate. This intermediate is then reacted with 2-methylpropan-2-yl chloroformate and hydrazine to introduce the hydrazinylidene and oxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate is studied for its potential as a pharmacophore. It can interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes, providing a basis for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate: Similar in structure but with an amino group instead of a hydrazinylidene group.
Benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-2,3-dihydroindole-1-carboxylate: Contains an indole moiety, making it structurally more complex.
Uniqueness
The uniqueness of benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate lies in its hydrazinylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-10-7-11-21(12-15)17(23)24-13-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXFHTLJHJIGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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